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molecular formula C18H28O3 B1361782 Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS No. 6386-38-5

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Cat. No. B1361782
M. Wt: 292.4 g/mol
InChI Key: PXMJCECEFTYEKE-UHFFFAOYSA-N
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Patent
US07667066B2

Procedure details

The reaction was heated to 140° C. to remove the water/toluene azeotrope. A white slurry was obtained and 7.2 g hazy toluene was collected in the trap. The Dean-Stark trap was removed and a cooling condenser was connected to the reactor. The heating was reset to 120° C. Vigorous condensation was observed and 99.1 g (1.15 mol) of methyl acrylate was added over a 45-minute period. After three hours of heating at 120° C., the 2,6-di-tert-butylphenol conversion was about 98.5% complete.
Quantity
99.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[C:7]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:12]=1[OH:21])([CH3:10])([CH3:9])[CH3:8]>>[C:17]([C:13]1[CH:14]=[C:15]([CH:16]=[C:11]([C:7]([CH3:10])([CH3:9])[CH3:8])[C:12]=1[OH:21])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
99.1 g
Type
reactant
Smiles
C(C=C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the water/toluene azeotrope
CUSTOM
Type
CUSTOM
Details
A white slurry was obtained
CUSTOM
Type
CUSTOM
Details
7.2 g hazy toluene was collected in the trap
CUSTOM
Type
CUSTOM
Details
The Dean-Stark trap was removed
CUSTOM
Type
CUSTOM
Details
a cooling condenser was connected to the reactor
CUSTOM
Type
CUSTOM
Details
was reset to 120° C
CUSTOM
Type
CUSTOM
Details
Vigorous condensation
TEMPERATURE
Type
TEMPERATURE
Details
After three hours of heating at 120° C.
Duration
3 h

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(CCC(=O)OC)C=C(C1O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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